

A Technical Guide to 1,3-Dihydroimidazol-2-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dihydroimidazol-2-one

Cat. No.: B031500

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroimidazol-2-one, also known as 2-imidazolidone or ethyleneurea, is a heterocyclic organic compound with a rich history of applications, primarily in the textile industry as a formaldehyde scavenger and a key component in anti-wrinkle agents. This technical guide provides an in-depth exploration of its discovery, historical development, and various synthesis methodologies. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes.

Introduction

1,3-Dihydroimidazol-2-one (CAS 5918-93-4) is a five-membered cyclic urea featuring a saturated imidazole core with a carbonyl group at the second carbon.^{[1][2]} Its unique structure and reactivity have made it a valuable intermediate in various chemical industries.^[1] Initially gaining prominence for its role in the production of dimethylol ethylene urea (DMEU) thermosetting resins for textiles and paper, its applications have since expanded. It is utilized as a scavenging agent to reduce free formaldehyde in various resin systems, including phenolic, melamine, and urea-formaldehyde resins, finding use in coatings, construction, and textile industries. Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals, such as antibiotics like Mezlocillin and Azlocillin, and in the production of plasticizers, surface coatings, and polymers.^[1]

History and Discovery

The development of **1,3-Dihydroimidazol-2-one** is closely tied to the textile industry's quest for effective anti-wrinkle agents. Before its widespread use, formaldehyde and its derivatives were employed for this purpose. However, these treatments had significant drawbacks, including the release of hydrochloric acid upon contact with chlorine bleaches, which degraded fabrics, and the pungent, volatile nature of formaldehyde.[3]

The search for more stable alternatives led to the development of dimethylol formaldehyde derivatives like DMEU, which is synthesized from **1,3-Dihydroimidazol-2-one**. The five-membered ring structure of 2-imidazolidone in DMEU offers resistance to chlorine attack.[3] A significant milestone in its application was a 1941 patent by Rohm and Haas Co. for the use of DMEU on cotton.[3]

Early synthetic methods for **1,3-Dihydroimidazol-2-one** existed but were often not suitable for large-scale commercial production. A key advancement was the development of a highly efficient synthesis method reacting ethylenediamine with urea, which could achieve yields of 98% or better at atmospheric pressure.[4] This method's success was attributed to the crucial role of water as a reaction moderator, a factor not recognized in earlier, less successful attempts that yielded less than 10% of the product.[4]

Physicochemical Properties

1,3-Dihydroimidazol-2-one is a white, needle-like crystalline solid with low odor and high solubility in water.[5][6] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₃ H ₄ N ₂ O	
Molecular Weight	84.08 g/mol	
CAS Number	5918-93-4	
Melting Point	~240-243 °C	[2]
Boiling Point	192 °C at 5 mm Hg	[7]
Density	~1.19 g/cm ³ (Predicted)	[2]
Appearance	White to off-white crystalline solid	[1]
Solubility	Highly soluble in water, alcohol, and other organic solvents.	[1]

Synthesis Methodologies

Several synthetic routes to **1,3-Dihydroimidazol-2-one** have been developed, with the reaction of ethylenediamine and urea being one of the most commercially significant. Other methods include synthesis from ethylene glycol or ethanolamine and urea.

Synthesis from Ethylenediamine and Urea

This method is a highly satisfactory and commercially viable route for producing **1,3-Dihydroimidazol-2-one**, with reported yields of 98% or better.[4] The presence of water as a moderator is critical for the success of this reaction.[4][7]

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined below, based on historical literature.[4]

- Apparatus: A flask fitted with a sturdy stirrer, a thermometer, and a Vigreux column with a condenser.

- Reagents:
 - Ethylenediamine
 - Urea
 - Water (as a moderator)
- Procedure:
 - Charge the flask with equimolecular amounts of ethylenediamine and urea in the presence of water. An azeotrope of ethylene diamine and water (84% diamine, 16% water) can be employed for optimal results.[\[7\]](#)
 - Heat the mixture. The reaction can be carried out at atmospheric pressure.
 - The reaction is accelerated at higher temperatures, and when operating under pressure at 245-275 °C, the reaction can be complete within an hour.[\[4\]](#)
 - If the reaction is carried out without water, a rapid reaction occurs, forming a high-melting white solid, which is not the desired product.[\[7\]](#)
 - The final product can be purified by vacuum distillation.[\[4\]](#)

A Chinese patent describes a clean and industrial method involving heating a mixture of at least ethylenediamine and urea, followed by evaporation and collection of the target product. This method boasts low raw material costs, high production safety, and high product yield without generating wastewater.[\[8\]](#)[\[9\]](#)

Another patented improvement involves adding 1 to 10% by weight of a lower alkyl aldehyde-yielding reagent (like formaldehyde) to the reaction mass of urea and ethylene diamine as it cools from a maximum reaction temperature of around 270 °C to below 200 °C. This addition mitigates the formation of water-insoluble by-products.[\[10\]](#)

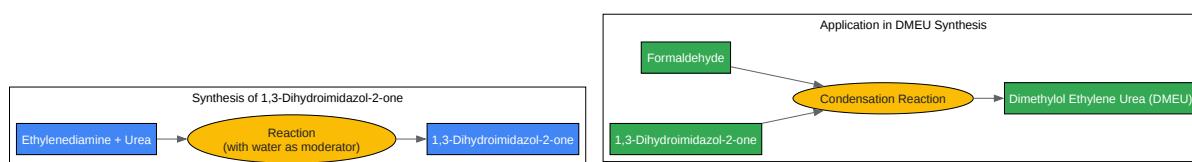
Synthesis from Ethylene Glycol and Urea

1,3-Dihydroimidazol-2-one can also be synthesized by heating ethylene glycol with urea.[\[7\]](#)[\[11\]](#)

Experimental Protocol:

- Conditions: This reaction requires pressures above 3 atmospheres and temperatures of 200 °C or above.[7]
- Reactant Ratios: Any suitable ratio of glycol to urea can be used. If an excess of urea is used, the reaction can be conducted without pressure at temperatures between 200 to 300 °C.[7]

Synthesis from Ethanolamine and Urea


This synthesis route also yields **1,3-Dihydroimidazol-2-one**.[11]

Experimental Protocol:

- Example Reaction: A silver-lined, pressure-resisting autoclave was charged with 1 mole of urea, 1 mole of ethanolamine, and 5 moles of ammonia. The reaction was conducted at 250 °C under a pressure of 425 atmospheres for 40 minutes, resulting in a 48% yield of **1,3-Dihydroimidazol-2-one**.[7]

Key Chemical Processes and Workflows

The synthesis of **1,3-Dihydroimidazol-2-one** and its subsequent use in producing DMEU are fundamental processes in its industrial application.

[Click to download full resolution via product page](#)

Synthesis and Application Workflow

The above diagram illustrates the primary synthesis route of **1,3-Dihydroimidazol-2-one** from ethylenediamine and urea, followed by its application in the synthesis of Dimethylol Ethylene Urea (DMEU) through a condensation reaction with formaldehyde.

Applications

The primary applications of **1,3-Dihydroimidazol-2-one** stem from its role as a precursor and a reactive intermediate.

Textile Industry

The most significant historical and ongoing application is in the textile industry. It is the precursor to Dimethylol Ethylene Urea (DMEU), a crucial anti-wrinkle agent for cellulose-based fabrics.^[3] DMEU crosslinks the cellulose chains, preventing the formation of hydrogen bonds that cause wrinkling.^[3] This treatment produces permanently wrinkle-resistant fabrics.^[3]

Formaldehyde Scavenger

1,3-Dihydroimidazol-2-one is an effective formaldehyde scavenger.^[6] It is added to various resin systems, such as those used in coatings, construction materials, and textiles, to reduce the concentration of free formaldehyde, a known carcinogen.^[3]

Chemical Intermediate

It serves as a versatile intermediate in the synthesis of various other chemicals.^[1] These include:

- Pharmaceuticals: It is a key building block for antibiotics like Mezlocillin and Azlocillin.
- Polymers and Resins: It is used in the production of various polymers and surface coatings.
- Agrochemicals: It finds application in the manufacturing of certain agricultural products.^[1]

Conclusion

1,3-Dihydroimidazol-2-one, from its origins as a solution to a problem in the textile industry to its current role as a versatile chemical intermediate, has a well-established history of utility. Its synthesis, particularly from ethylenediamine and urea, represents an efficient and commercially viable process. For researchers and professionals in drug development and material science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging this valuable heterocyclic compound in the creation of new and improved products. The detailed methodologies and data presented in this guide offer a solid foundation for further innovation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. 1,3-Dihydroimidazol-2-one|High-Quality Research Chemical [benchchem.com]
- 3. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 6. Application of 2-Imidazolidone (ethylene urea) in Wet Headliner Process for Formaldehyde Remove - Coating Additives Manufacturer | IRO Coating Additive Ltd [irocoatingadditive.com]
- 7. US2526757A - Preparation of ethyleneurea - Google Patents [patents.google.com]
- 8. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 9. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 10. US3597443A - Method for the production of ethylene urea - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to 1,3-Dihydroimidazol-2-one: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b031500#discovery-and-history-of-1-3-dihydroimidazol-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com